molecular formula C12H10N4O2 B3178383 N1,N2-Di(pyridin-4-yl)oxalamide CAS No. 53118-43-7

N1,N2-Di(pyridin-4-yl)oxalamide

Cat. No.: B3178383
CAS No.: 53118-43-7
M. Wt: 242.23 g/mol
InChI Key: FACTWJCVVXPCBE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N1,N2-Di(pyridin-4-yl)oxalamide typically involves the reaction of oxalic acid dihydrate with 4-aminopyridine. The process includes heating oxalic acid dihydrate in ethanol and benzene at reflux overnight, followed by the addition of 4-aminopyridine and further heating at reflux for six hours . This method ensures the formation of the desired compound with high purity.

Chemical Reactions Analysis

N1,N2-Di(pyridin-4-yl)oxalamide undergoes various chemical reactions, including coordination with metal complexes. For instance, it reacts with rhenium complexes in a mixture of tetrahydrofuran and toluene at 60°C for 48 hours . It also forms complexes with ruthenium in methanol and nitromethane solutions at room temperature . These reactions typically involve the formation of coordination compounds, which are useful in various applications.

Scientific Research Applications

N1,N2-Di(pyridin-4-yl)oxalamide is widely used in scientific research, particularly in the field of material science. It serves as a ligand in the synthesis of metal-organic frameworks (MOFs), which are used for gas storage, separation, and catalysis . Additionally, its coordination properties make it valuable in the development of new materials with specific functionalities.

Comparison with Similar Compounds

N1,N2-Di(pyridin-4-yl)oxalamide can be compared to other pyridine-containing ligands used in MOFs. Similar compounds include N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide and other pyridine-based ligands . The uniqueness of this compound lies in its specific coordination properties and the stability of the complexes it forms, making it a valuable compound in material science research.

Properties

IUPAC Name

N,N'-dipyridin-4-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11(15-9-1-5-13-6-2-9)12(18)16-10-3-7-14-8-4-10/h1-8H,(H,13,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACTWJCVVXPCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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